YS 035 hydrochloride

説明

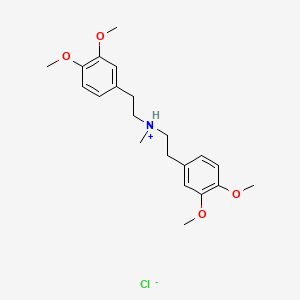

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBONEHHSUABAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008983 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89805-39-0 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

YS 035 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS 035 hydrochloride is a verapamil (B1683045) derivative that exhibits a multi-target mechanism of action primarily impacting cardiac electrophysiology and cellular calcium homeostasis. It functions as a potent inhibitor of cardiac pacemaker current (If) and various potassium outward currents, leading to a significant prolongation of the cardiac action potential.[1] Concurrently, it acts as a calcium ion antagonist, inhibiting cellular calcium uptake and modulating mitochondrial calcium transport by inhibiting the Na+/Ca2+ exchanger.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Electrophysiological Mechanism of Action

This compound's primary effect on cardiac myocytes is the prolongation of the action potential duration (APD). This is achieved through the inhibition of several key ion channels that are crucial for cardiac repolarization and pacemaking.

Inhibition of Pacemaker Current (If)

This compound is a potent blocker of the pacemaker current (If), which is critical for the initiation of the heartbeat in the sinoatrial node.[1] The inhibition of If slows down the rate of diastolic depolarization, leading to a decrease in heart rate.

Blockade of Potassium Outward Currents

The prolongation of the cardiac action potential is further augmented by the blockade of several potassium outward currents responsible for repolarization.[1] These include:

-

Transient Outward Current (ito): Responsible for the early phase of repolarization.

-

Inwardly Rectifying Potassium Current (ik1): Important for stabilizing the resting membrane potential.

-

Initially Activating Outward Current (iinst): Contributes to the overall repolarizing current.

By inhibiting these currents, this compound delays the repolarization of the cardiac action potential, thereby extending its duration.[1]

Modulation of Cellular and Mitochondrial Calcium Homeostasis

In addition to its effects on ion channels, this compound also functions as a calcium ion antagonist, impacting both cellular calcium entry and mitochondrial calcium transport.[2]

Inhibition of Cellular Ca2+ Uptake

This compound inhibits the uptake of calcium ions into various cell types, including muscle cells, in a dose-dependent manner.[2] This action contributes to its overall effect on cellular calcium signaling.

Inhibition of Mitochondrial Na+/Ca2+ Exchange

A key aspect of its mechanism is the non-competitive inhibition of the mitochondrial Na+/Ca2+ exchanger.[2] This transporter is crucial for extruding calcium from the mitochondrial matrix. By inhibiting this exchanger, this compound can lead to an accumulation of calcium within the mitochondria, a useful property for studying mitochondrial calcium transport.[2]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound.

| Target Current | IC50 Value (µM) | Tissue Preparation | Reference |

| Pacemaker Current (If) | ~5 | Sheep Cardiac Purkinje Fibres | [1] |

| Transient Outward Current (ito) | ~14 | Sheep Cardiac Purkinje Fibres | [1] |

| Target Transporter | Inhibition Constant (Ki) (µM) | Inhibition Type | Tissue Preparation | Reference |

| Mitochondrial Na+/Ca2+ Exchange | 28 | Non-competitive | Rat Heart Mitochondria | [2] |

| Cellular Process | Effective Concentration Range (µM) | Cell Type | Reference |

| Inhibition of Ca2+ Uptake | 10-30 | Chicken Embryo Muscle Cells | [2] |

Signaling Pathways and Logical Relationships

Figure 1: Core mechanism of action of this compound.

Figure 2: Logical relationship of K+ channel inhibition to APD prolongation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Electrophysiological Recordings in Sheep Cardiac Purkinje Fibres

Objective: To measure the effect of this compound on cardiac action potentials and specific ion currents.

Methodology: Two-microelectrode voltage-clamp technique.

Protocol:

-

Tissue Preparation: Isolate Purkinje fibres from fresh sheep hearts and place them in a temperature-controlled superfusion chamber.

-

Superfusion: Continuously superfuse the fibres with a Tyrode's solution (composition: NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, pH 7.4) bubbled with 95% O2 and 5% CO2.

-

Microelectrode Impalement: Impale the Purkinje fibres with two glass microelectrodes filled with 3 M KCl. One electrode is for monitoring the membrane potential, and the other is for injecting current.

-

Action Potential Recording: In current-clamp mode, stimulate the fibres at a defined frequency (e.g., 1 Hz) and record the action potentials before and after the application of this compound at various concentrations.

-

Voltage-Clamp Recordings:

-

Switch to voltage-clamp mode to measure specific ion currents.

-

Apply specific voltage protocols to isolate the current of interest (e.g., depolarizing steps to activate ito, hyperpolarizing steps to activate If).

-

Record the currents in the absence (control) and presence of different concentrations of this compound.

-

-

Data Analysis:

-

Measure the action potential duration at 90% repolarization (APD90).

-

For voltage-clamp data, construct current-voltage (I-V) relationships and dose-response curves to determine the IC50 values for the inhibition of each current.

-

Figure 3: Experimental workflow for electrophysiological recordings.

Measurement of Cellular Ca2+ Uptake

Objective: To determine the effect of this compound on calcium influx in cultured cells.

Methodology: Radioactive 45Ca2+ uptake assay.

Protocol:

-

Cell Culture: Culture the desired cells (e.g., chicken embryo muscle cells) to confluency in appropriate culture dishes.

-

Pre-incubation: Wash the cells with a balanced salt solution (BSS) and pre-incubate them with various concentrations of this compound for a specified time (e.g., 10 minutes).

-

Initiation of Ca2+ Uptake: Add 45Ca2+ to the BSS to initiate the uptake experiment.

-

Termination of Uptake: After a defined incubation period (e.g., 5 minutes), rapidly wash the cells with ice-cold BSS containing a calcium chelator (e.g., EGTA) to stop the uptake and remove extracellular 45Ca2+.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing NaOH or a detergent). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the amount of 45Ca2+ uptake as counts per minute (CPM) per milligram of protein. Compare the uptake in this compound-treated cells to control cells to determine the percentage of inhibition.

Mitochondrial Na+/Ca2+ Exchange Assay

Objective: To measure the inhibitory effect of this compound on the mitochondrial Na+/Ca2+ exchanger.

Methodology: Measurement of Ca2+ efflux from pre-loaded mitochondria.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) by differential centrifugation.

-

Ca2+ Loading: Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a known amount of CaCl2 to allow for Ca2+ uptake into the mitochondrial matrix. The extramitochondrial Ca2+ concentration can be monitored using a Ca2+-sensitive electrode or a fluorescent indicator.

-

Inhibition of Ca2+ Uniporter: Add Ruthenium Red to block the mitochondrial Ca2+ uniporter, preventing Ca2+ re-uptake.

-

Initiation of Na+-dependent Ca2+ Efflux: Add a pulse of NaCl to the mitochondrial suspension to activate the Na+/Ca2+ exchanger and induce Ca2+ efflux.

-

Measurement of Ca2+ Efflux: Monitor the increase in extramitochondrial Ca2+ concentration over time using a Ca2+-sensitive electrode or a fluorescent probe.

-

Inhibition Assay: Repeat the experiment in the presence of various concentrations of this compound to determine its effect on the rate of Na+-dependent Ca2+ efflux.

-

Data Analysis: Calculate the rate of Ca2+ efflux from the change in extramitochondrial Ca2+ concentration over time. Determine the Ki for this compound by analyzing the inhibition of the efflux rate at different substrate (Na+) and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound possesses a dual mechanism of action, making it a valuable research tool for studying cardiac electrophysiology and mitochondrial calcium dynamics. Its ability to prolong the cardiac action potential through the blockade of pacemaker and potassium currents, coupled with its inhibitory effects on cellular and mitochondrial calcium transport, provides a unique pharmacological profile. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of this compound.

References

- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

What is YS 035 hydrochloride and its primary function?

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

YS 035 hydrochloride is a synthetic, cell-permeable small molecule and a derivative of verapamil. It functions primarily as a calcium channel antagonist with a multi-faceted mechanism of action that extends to the modulation of other key ion transport systems. Its chemical IUPAC name is N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride. The compound has a molecular formula of C₂₁H₂₉NO₄·HCl and a molecular weight of 395.93 g/mol .

This compound has been identified as a potent inhibitor of cellular calcium uptake and mitochondrial calcium efflux.[1] Furthermore, it demonstrates significant inhibitory effects on the hyperpolarization-activated current (Ih) in neuronal tissues. These properties position this compound as a valuable research tool for investigating cellular calcium homeostasis, mitochondrial function, and neuronal excitability.

Primary Functions and Mechanisms of Action

The primary functions of this compound are centered on its ability to modulate calcium ion movement across cellular and subcellular membranes, as well as its influence on other ion channels.

Inhibition of Cellular and Mitochondrial Calcium Transport

This compound acts as a broad-spectrum calcium antagonist. It has been shown to inhibit Ca²⁺ uptake in a variety of cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.[1] This inhibition is dose-dependent.

A key mechanism in its calcium-modulating activity is the inhibition of the sodium-calcium (Na⁺/Ca²⁺) exchanger, particularly in heart mitochondria.[1] This inhibition has been characterized as non-competitive. Additionally, this compound prevents the release of Ca²⁺ from mitochondria that is induced by Ruthenium Red, a known inhibitor of the mitochondrial calcium uniporter.[1] It is important to note that this compound does not affect mitochondrial Ca²⁺ release initiated by uncouplers or respiratory inhibitors.[1]

Prolongation of Cardiac Action Potentials

In the context of cardiovascular electrophysiology, this compound has been observed to prolong cardiac action potentials. This effect is attributed to its ability to inhibit the pacemaker current (If) and outward potassium (K⁺) currents. This dual action leads to a delay in repolarization, thereby extending the duration of the action potential.

Inhibition of Hyperpolarization-Activated Current (Ih)

This compound is also a recognized inhibitor of the hyperpolarization-activated current (Ih), which is carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This current plays a crucial role in the rhythmic activity of various neurons. This compound has been shown to block Ih in inspiratory brainstem neurons, suggesting its potential as a tool for studying respiratory rhythm generation.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for the activity of this compound.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (Na⁺/Ca²⁺ exchange) | 28 µM | Heart Mitochondria | [1] |

| Effective Concentration (Ih Inhibition) | 3 - 30 µM | Inspiratory Brainstem Neurons | [2] |

Experimental Protocols

Measurement of Na⁺/Ca²⁺ Exchange in Heart Mitochondria

-

Mitochondrial Preparation: Beef heart mitochondria are isolated by differential centrifugation. The final mitochondrial pellet is resuspended in a buffer containing 250 mM sucrose (B13894) and 10 mM Tris-HCl (pH 7.4).

-

Calcium Loading: Mitochondria (1 mg of protein/ml) are incubated in a medium containing 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM potassium succinate, and 1.25 µM rotenone. Calcium loading is initiated by the addition of 40 µM CaCl₂.

-

Measurement of Ca²⁺ Efflux: After calcium loading, the Na⁺-dependent Ca²⁺ efflux is initiated by the addition of 10 mM NaCl. The external Ca²⁺ concentration is monitored using a Ca²⁺-selective electrode.

-

Inhibition Assay: this compound is added to the mitochondrial suspension prior to the addition of NaCl to determine its effect on the rate of Na⁺-dependent Ca²⁺ efflux. The Ki is determined by analyzing the inhibition at various concentrations of this compound.

Electrophysiological Recording of Hyperpolarization-Activated Current (Ih)

-

Tissue Preparation: Transverse brainstem slices (200-300 µm thick) are prepared from neonatal mice (P6-P11). Slices are maintained in artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 glucose, bubbled with 95% O₂ and 5% CO₂.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on inspiratory neurons identified by their firing pattern in relation to the integrated hypoglossal nerve output.

-

Ih Measurement: To measure Ih, neurons are voltage-clamped at a holding potential of -50 mV. Hyperpolarizing voltage steps (from -60 mV to -120 mV in 10 mV increments) are applied to elicit the slowly activating inward current characteristic of Ih.

-

Inhibition Studies: this compound is bath-applied at various concentrations (3-30 µM) to determine its effect on the amplitude and kinetics of Ih.

Signaling Pathways and Experimental Workflows

Inhibition of Mitochondrial Na⁺/Ca²⁺ Exchange

Caption: this compound inhibits the mitochondrial Na⁺/Ca²⁺ exchanger.

Blockade of Hyperpolarization-Activated Current (Ih)

Caption: this compound blocks the hyperpolarization-activated HCN channel.

Experimental Workflow for Ih Measurement

References

The Discovery of YS 035 Hydrochloride: A Technical Overview of a Novel Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and foundational research of YS 035 hydrochloride, a verapamil (B1683045) derivative identified as a potent blocker of calcium channels with significant effects on cardiac electrophysiology. This document provides a consolidated overview of its mechanism of action, quantitative data from seminal studies, and detailed experimental approaches, serving as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Core Discovery and Mechanism of Action

This compound, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, was identified as a novel calcium antagonist with a distinct profile of action on cardiac ion channels.[1] Initial investigations revealed its ability to inhibit Ca2+ uptake across cellular membranes and modulate mitochondrial calcium efflux.[1] Subsequent electrophysiological studies further elucidated its role as a multi-channel blocker, significantly impacting cardiac action potentials primarily through the inhibition of potassium outward currents and the pacemaker current.[1]

The primary mechanism of action of this compound involves the blockade of several key ion channels responsible for cardiac repolarization and pacemaking activity. This multi-target profile contributes to its characteristic effect of prolonging the cardiac action potential duration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound's effects on various ion channels and cellular processes.

Table 1: Inhibitory Effects of YS 035 on Cardiac Ion Currents

| Ion Current | Description | IC50 Value | % Inhibition (at 100 µM) | Species/Tissue | Reference |

| ito | Transient outward potassium current | ~14 µM | 100% | Sheep Cardiac Purkinje Fibres | [1] |

| if | Pacemaker current | ~5 µM | 100% | Sheep Cardiac Purkinje Fibres | [1] |

| ik1 | Inwardly rectifying potassium current | - | 53% | Sheep Cardiac Purkinje Fibres | [1] |

| iinst | Initially activating outward current | - | 27% | Sheep Cardiac Purkinje Fibres | [1] |

Table 2: Effects of YS 035 on Calcium Transport

| Process | Description | Ki Value | Cell/Tissue Type | Reference |

| Na+/Ca2+ Exchange | Inhibition of sodium-calcium exchange | 28 µM | Rat Heart Mitochondria | [1] |

| Ca2+ Uptake | Inhibition of cellular calcium uptake | - | Chicken Embryo Muscle Cells, Rat Brain Synaptosomes | [1] |

Experimental Protocols

Cardiac Electrophysiology in Purkinje Fibres

Objective: To determine the effects of YS 035 on action potential duration and various ion currents in cardiac Purkinje fibres.

Methodology:

-

Tissue Preparation: Isolation of Purkinje fibres from sheep hearts.

-

Electrophysiological Recording: Utilization of the two-microelectrode voltage-clamp technique to measure membrane currents and action potentials.

-

Solutions: Perfusion of the tissue with a standard Tyrode's solution. This compound would be dissolved in the appropriate vehicle and added to the perfusate at various concentrations.

-

Data Analysis: Measurement of action potential duration at -60 mV repolarization (APD-60). Isolation and characterization of individual ion currents (ito, if, ik1, iinst) by applying specific voltage protocols. Calculation of IC50 values for current inhibition.

Cellular and Mitochondrial Calcium Transport

Objective: To assess the impact of YS 035 on calcium uptake in different cell types and on calcium efflux from isolated mitochondria.

Methodology:

-

Cell Culture and Isolation:

-

Muscle cells isolated from chicken embryos.

-

Synaptosomes prepared from rat brains.

-

-

Calcium Uptake Assay: Incubation of the isolated cells or synaptosomes with a radioactive isotope of calcium (45Ca2+) in the presence and absence of varying concentrations of YS 035. Measurement of intracellular radioactivity to quantify calcium uptake.

-

Mitochondria Isolation: Isolation of mitochondria from rat heart and liver tissue by differential centrifugation.

-

Mitochondrial Ca2+ Efflux Assay: Loading of isolated mitochondria with 45Ca2+. Initiation of calcium efflux by adding agents like Ruthenium Red or by inducing the Na+/Ca2+ exchanger. Measurement of the rate of 45Ca2+ release from the mitochondria in the presence and absence of YS 035.

-

Data Analysis: Determination of the inhibitory constant (Ki) for the Na+/Ca2+ exchange.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental Workflow for YS 035 Characterization

Caption: Conceptual experimental workflow for the discovery and characterization of this compound.

Conclusion

The initial discovery of this compound identified it as a promising cardiovascular research tool with a unique multi-channel blocking profile. Its ability to potently inhibit the pacemaker current (if) and the transient outward potassium current (ito), coupled with its effects on calcium transport, results in a significant prolongation of the cardiac action potential. The quantitative data from these early studies provide a solid foundation for further investigation into its therapeutic potential and for its use as a pharmacological probe to study cardiac electrophysiology. Further research, including detailed structure-activity relationship studies and in vivo models, would be necessary to fully elucidate its clinical applicability.

References

Pharmacological Profile of YS 035 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS 035 hydrochloride, a derivative of the well-known calcium channel blocker verapamil (B1683045), exhibits a multi-channel inhibitory profile, primarily targeting key ion channels involved in cardiac and neuronal excitability. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and an exploration of the potential signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular and neuroscience drug discovery and development.

Introduction

This compound, with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound that has been characterized as a calcium channel blocker.[1][2][3] Beyond its effects on calcium channels, research has revealed its inhibitory action on other critical ion channels, including pacemaker currents and various potassium outward currents.[1][4] This multi-target profile results in a striking prolongation of the cardiac action potential, highlighting its potential as a tool for studying cardiac electrophysiology and arrhythmias.[1][3] This guide synthesizes the available pharmacological data on this compound to provide a detailed technical resource.

Mechanism of Action

This compound exerts its pharmacological effects through the inhibition of several key ion channels and transporters:

-

Calcium Channel Blockade: As a verapamil derivative, this compound functions as a Ca2+ blocker.[1][2] It has been shown to inhibit Ca2+ uptake in various cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.[2]

-

Inhibition of Pacemaker Current (If / Ih): The compound effectively blocks the pacemaker current, which is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][4] This current is crucial for initiating the diastolic depolarization in pacemaker cells of the heart and for regulating neuronal rhythmicity.

-

Inhibition of Potassium Outward Currents: this compound inhibits several types of potassium outward currents that are responsible for the repolarization phase of the action potential.[1][4] This inhibition contributes significantly to the prolongation of the action potential duration.

-

Inhibition of Na+/Ca2+ Exchanger (NCX): The compound has been shown to inhibit the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis.[2]

The combined effect of these inhibitory actions leads to a significant prolongation of the cardiac action potential duration.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound against various ion channels has been quantified in electrophysiological studies. The following tables summarize the available data.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Channel Type | Preparation | IC50 (µM) | Reference |

| Transient Outward Current (Ito) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | ~14 | [1] |

| Pacemaker Current (If) | HCN Channel | Sheep cardiac Purkinje fibers | ~5 | [1] |

Table 2: Percentage Inhibition by this compound (100 µM) on Other Cardiac Currents

| Ion Current | Channel Type | Preparation | % Inhibition | Reference |

| Inwardly Rectifying K+ Current (Ik1) | Inward Rectifier K+ channel | Sheep cardiac Purkinje fibers | 53% | [1] |

| Initially Activating Outward Current (Iinst) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | 27% | [1] |

| Delayed Outward Current (IK) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | Not significantly affected | [1] |

Table 3: Inhibitory Potency (Ki) of this compound on the Na+/Ca2+ Exchanger

| Transporter | Mechanism | Preparation | Ki (µM) | Reference |

| Na+/Ca2+ Exchanger | Inhibition of Ca2+ uptake | Diverse cell types | 28 | [2] |

Experimental Protocols

This section details the methodologies employed to characterize the pharmacological profile of this compound.

Two-Microelectrode Voltage-Clamp Technique in Sheep Cardiac Purkinje Fibers

This technique was utilized to measure the effects of this compound on various ion currents in cardiac Purkinje fibers.[1]

Protocol:

-

Preparation of Purkinje Fibers: Isolate Purkinje fibers from sheep hearts.

-

Mounting and Perfusion: Mount the fibers in a perfusion chamber and superfuse with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature.

-

Microelectrode Impalement: Impale the fiber with two sharp microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: Use a voltage-clamp amplifier to hold the membrane potential at a desired level (holding potential) and to apply specific voltage protocols (voltage steps or ramps) to elicit and measure specific ion currents.

-

Isolation of Specific Currents:

-

Transient Outward Current (Ito): Apply depolarizing voltage steps from a holding potential that inactivates sodium channels but allows for the activation of Ito.

-

Pacemaker Current (If): Apply hyperpolarizing voltage steps from a holding potential to activate the inward pacemaker current.

-

Inwardly Rectifying K+ Current (Ik1): Measure the current during hyperpolarizing and depolarizing voltage steps from the resting membrane potential.

-

-

Drug Application: Perfuse the preparation with solutions containing different concentrations of this compound.

-

Data Acquisition and Analysis: Record the membrane currents before and after drug application. Analyze the data to determine the percentage of inhibition and to construct concentration-response curves to calculate IC50 values.

References

In-Depth Technical Guide: The Electrophysiological Effects of YS 035 Hydrochloride on Cardiac Action Potentials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YS 035 hydrochloride, a verapamil (B1683045) derivative, exerts a significant influence on cardiac electrophysiology, primarily characterized by a prolongation of the cardiac action potential. This effect is achieved through a multi-channel blockade, impacting both potassium and pacemaker currents. This technical guide provides a comprehensive overview of the known effects of this compound on cardiac action potentials, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information presented is critical for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary effect on cardiac action potentials is a notable prolongation. This is not achieved through a single target but rather by the compound's ability to block multiple ion channels. It is established as a Ca2+ channel blocker and also demonstrates inhibitory effects on both pacemaker currents and outward potassium (K+) currents[1]. The culmination of these inhibitory actions leads to a delay in the repolarization phase of the action potential, thereby extending its duration.

The key ion channels and currents affected by this compound include:

-

Transient Outward Potassium Current (ito): This current is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential. This compound is a potent inhibitor of ito.

-

Inwardly Rectifying Potassium Current (ik1): This current is crucial for stabilizing the resting membrane potential and for the final phase of repolarization. This compound has been shown to reduce this current.

-

Pacemaker Current (if): This current, also known as the "funny" current, is a key determinant of diastolic depolarization in pacemaker cells and thus controls heart rate. This compound is a potent blocker of the if current.

-

Delayed Rectifier Potassium Current (iK): While the Berger et al. (1991) study found that the time-dependent delayed outward current (iK) was on average not affected up to 100 µmol/l, the overall profile of YS 035 as a potassium channel blocker suggests a complex interaction that warrants further investigation into its effects on the rapid (IKr) and slow (IKs) components of this current.

The following diagram illustrates the primary signaling pathways and ion channels involved in the cardiac action potential that are modulated by this compound.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on cardiac action potential duration and various ion currents in sheep cardiac Purkinje fibres, based on the findings of Berger et al. (1991).

Table 1: Effect of this compound on Action Potential Duration (APD)

| Concentration (µmol/l) | Parameter | Effect | Stimulation Frequency (Hz) |

| 10 | APD-60mV | ~115% of control | 0.17 - 2 |

| 100 | Action Potential | No longer elicitable | - |

| 100 | Membrane Potential | Depolarization to ~-50 mV | - |

Table 2: Inhibitory Effects of this compound on Cardiac Ion Currents

| Current | Concentration (µmol/l) | Inhibition | IC50 (µmol/l) |

| ito | 100 | Complete block | ~14 |

| ik1 | 100 | Reduced to 47% of reference | Not determined |

| iinst | 100 | Reduced to 73% of reference | Not determined |

| iK | up to 100 | Not significantly affected | Not applicable |

| if | 100 | Complete block | ~5 |

Experimental Protocols

The following methodologies are based on the techniques described by Berger et al. (1991) and standard electrophysiological practices for studying cardiac Purkinje fibers.

Tissue Preparation

-

Animal Model: Sheep hearts are used as the source of cardiac Purkinje fibers.

-

Dissection: Free-running Purkinje fibers are dissected from the ventricles of the sheep heart.

-

Superfusion: The dissected fibers are placed in a temperature-controlled chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a 95% O2 / 5% CO2 gas mixture to maintain physiological pH and oxygenation. The temperature is maintained at a constant 37°C.

Electrophysiological Recordings

A two-microelectrode voltage-clamp technique is employed to measure both action potentials and specific ion currents.

-

Microelectrodes: Glass microelectrodes filled with 3 M KCl are used for intracellular recording and current injection.

-

Action Potential Recording: Action potentials are elicited by applying brief depolarizing current pulses through one of the microelectrodes. The resulting changes in membrane potential are recorded by the second microelectrode.

-

Voltage-Clamp Recordings: A voltage-clamp amplifier is used to control the membrane potential at a set level, allowing for the measurement of the current flowing across the cell membrane. Specific voltage protocols are applied to isolate and measure individual ion currents.

The following diagram illustrates a generalized workflow for these electrophysiological experiments.

Specific Voltage-Clamp Protocols (Hypothetical based on standard methods)

-

Transient Outward Current (ito):

-

Holding Potential: -80 mV to inactivate sodium and calcium channels.

-

Test Pulse: A brief depolarizing pulse to a potential between -40 mV and +60 mV.

-

Measurement: The peak outward current immediately following the depolarizing step is measured as ito.

-

-

Inwardly Rectifying Potassium Current (ik1):

-

Holding Potential: -40 mV.

-

Test Pulses: A series of hyperpolarizing and depolarizing voltage steps are applied to elicit the characteristic inward rectification of the current.

-

Measurement: The steady-state current at the end of each voltage step is measured to construct a current-voltage relationship.

-

-

Pacemaker Current (if):

-

Holding Potential: -40 mV.

-

Test Pulses: Hyperpolarizing voltage steps to potentials between -50 mV and -120 mV are applied to activate if.

-

Measurement: The time-dependent inward current that develops during the hyperpolarizing pulse is measured as if.

-

Discussion and Implications for Drug Development

The multi-channel blocking properties of this compound, particularly its potent inhibition of both potassium and pacemaker currents, position it as an interesting compound for cardiovascular research. The significant prolongation of the action potential duration suggests potential antiarrhythmic applications, particularly for arrhythmias where a lengthened refractory period is desirable. However, the non-specific nature of its channel blockade raises concerns about potential pro-arrhythmic effects and other off-target toxicities, which would need to be carefully evaluated in further preclinical studies.

The potent inhibition of the pacemaker current (if) suggests that this compound could also have a significant negative chronotropic effect, which could be beneficial in conditions associated with tachycardia but detrimental in patients with bradycardia or heart block.

For drug development professionals, this compound serves as an important example of a compound with a complex electrophysiological profile. A thorough understanding of its interactions with multiple ion channels is essential for predicting its clinical efficacy and safety. Future research should focus on elucidating the specific subtypes of potassium channels inhibited by this compound and on conducting more detailed dose-response studies to better characterize its therapeutic window.

Conclusion

This compound is a verapamil derivative that prolongs the cardiac action potential by inhibiting multiple key ion currents, including the transient outward potassium current (ito), the inwardly rectifying potassium current (ik1), and the pacemaker current (if). Its multi-target nature presents both therapeutic opportunities and potential safety challenges. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the electrophysiological effects of this compound, which is essential for its further investigation and potential development as a cardiovascular therapeutic.

References

In-depth Analysis of YS 035 Hydrochloride: An Investigation into its Verapamil-Like Properties

Notice: A comprehensive review of publicly available scientific literature and databases has revealed a significant scarcity of detailed information regarding YS 035 hydrochloride. While initial classifications of the compound are available, in-depth experimental data, quantitative analyses, and detailed protocols necessary for a complete technical guide are not presently accessible. This document summarizes the available information and outlines the necessary experimental framework to fully characterize its verapamil-like properties.

Executive Summary

This compound has been identified as a calcium channel blocker. Its mechanism of action is reported to involve the inhibition of Ca2+ influx, which is a characteristic it shares with verapamil (B1683045), a well-known L-type calcium channel blocker used in the treatment of hypertension, angina, and certain cardiac arrhythmias.[1][2][3][4] Furthermore, this compound is described as prolonging cardiac action potentials by also inhibiting the pacemaker current (If) and other potassium (K+) outward currents. This dual action suggests a complex pharmacological profile that may offer a distinct therapeutic window compared to traditional calcium channel blockers. However, it is important to note that the compound has been withdrawn from sale by at least one major supplier for commercial reasons, which may have contributed to the limited availability of research data.

Putative Mechanism of Action

Verapamil primarily exerts its effects by blocking voltage-gated L-type calcium channels in cardiac muscle and vascular smooth muscle.[2][4] This leads to a reduction in intracellular calcium concentration, resulting in negative inotropic and chronotropic effects on the heart, as well as vasodilation of arteries.

This compound is suggested to share this primary mechanism. The verapamil-like properties would stem from its ability to block Ca2+ channels. The additional reported inhibition of pacemaker and K+ currents suggests a broader spectrum of activity, potentially classifying it as a multi-channel blocker.

Proposed Signaling Pathway

To fully elucidate the mechanism, a series of electrophysiological and molecular studies would be required. The proposed signaling pathway, based on its classification, is visualized below.

Caption: Proposed multi-channel inhibition by this compound.

Quantitative Data Summary

No publicly available quantitative data from experimental studies on this compound could be located. To characterize its verapamil-like properties, the following data tables would need to be populated through rigorous experimentation.

Table 1: Electrophysiological Parameters

| Parameter | This compound (IC50) | Verapamil (IC50) | Cell Type |

|---|---|---|---|

| L-type Ca2+ Current | Data Needed | Reference Value | Ventricular Myocytes |

| Pacemaker Current (If) | Data Needed | Reference Value | Sinoatrial Node Cells |

| Delayed Rectifier K+ Current (IKr) | Data Needed | Reference Value | HEK293 (transfected) |

| Delayed Rectifier K+ Current (IKs) | Data Needed | Reference Value | HEK293 (transfected) |

Table 2: In Vivo Hemodynamic Effects in Animal Models

| Parameter | This compound (Dose) | Verapamil (Dose) | Animal Model |

|---|---|---|---|

| Mean Arterial Pressure (mmHg) | Data Needed | Reference Value | Spontaneously Hypertensive Rat |

| Heart Rate (bpm) | Data Needed | Reference Value | Spontaneously Hypertensive Rat |

| PR Interval (ms) | Data Needed | Reference Value | Anesthetized Dog |

Essential Experimental Protocols

To generate the necessary data, the following experimental protocols would be essential.

Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on specific ion channels.

Methodology:

-

Cell Preparation: Isolate primary cardiomyocytes (e.g., from guinea pig ventricles) or use cultured cell lines (e.g., HEK293) stably expressing the ion channel of interest (e.g., hERG for IKr).

-

Recording: Use the whole-cell patch-clamp technique to record ionic currents.

-

Voltage Protocol: Apply specific voltage-clamp protocols to elicit the target current (e.g., a step depolarization to inactivate sodium channels followed by a test pulse to measure calcium current).

-

Drug Application: Perfuse cells with increasing concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for electrophysiological analysis.

In Vivo Hemodynamic Monitoring

Objective: To assess the cardiovascular effects of this compound in a living organism.

Methodology:

-

Animal Model: Use appropriate animal models, such as spontaneously hypertensive rats (SHRs) for blood pressure studies.

-

Instrumentation: Anesthetize the animal and surgically implant a telemetric device or a catheter in the carotid artery for continuous blood pressure and heart rate monitoring. Insert ECG leads to monitor cardiac electrical activity.

-

Drug Administration: Administer this compound intravenously or orally at various doses. A vehicle control group and a positive control group (verapamil) should be included.

-

Data Collection: Continuously record mean arterial pressure, heart rate, and ECG parameters (e.g., PR interval, QT interval) for a set period post-administration.

-

Data Analysis: Analyze the changes from baseline for each parameter at each dose level and compare the effects to both vehicle and verapamil.

Conclusion and Future Directions

This compound is a compound of interest due to its putative dual mechanism as both a calcium channel blocker and an inhibitor of cardiac pacemaker and potassium currents. This profile suggests potential verapamil-like effects with possible additional antiarrhythmic properties. However, the current lack of published, peer-reviewed data prevents a thorough evaluation. The experimental frameworks proposed in this guide provide a clear roadmap for the systematic investigation required to elucidate the pharmacological properties of this compound and validate its potential as a therapeutic agent. Future research should focus on generating the foundational electrophysiological and in vivo data necessary to compare its potency, efficacy, and safety profile directly with verapamil and other relevant cardiovascular drugs.

References

The Role of YS 035 Hydrochloride in the Inhibition of the Pacemaker Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS 035 hydrochloride, a verapamil (B1683045) derivative with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a multi-channel blocking agent with significant effects on cardiac electrophysiology.[1][2] While initially investigated as a calcium channel antagonist, subsequent research has revealed its potent inhibitory activity on the pacemaker current (If), also known as the "funny" current, which is crucial for the initiation and regulation of the heartbeat.[1] This technical guide provides an in-depth analysis of the role of this compound in inhibiting the pacemaker current, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: A Multi-Target Approach

This compound exerts its effects on cardiac pacemaker cells through the modulation of several key ion channels. Its primary action in the context of pacemaker current inhibition is the direct blockade of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for generating the If current.[1] In addition to its effect on HCN channels, this compound also demonstrates inhibitory activity against other cardiac ion channels, including potassium and calcium channels.[1][3][4]

The compound is a verapamil derivative and has been shown to block calcium uptake via Na+/Ca2+ exchange with a Ki of 28 µM.[5] This multifaceted activity profile distinguishes this compound from more selective If inhibitors like Ivabradine.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various cardiac ion currents.

Table 1: Inhibition of Pacemaker Current (If) by this compound

| Parameter | Value | Species/Tissue | Reference |

| Half-maximal inhibition (IC50) | ~5 µM | Sheep Cardiac Purkinje Fibres | [1] |

| Complete Blockade | 100 µM | Sheep Cardiac Purkinje Fibres | [1] |

Table 2: Inhibition of Other Cardiac Ion Currents by this compound

| Current | Parameter | Value | Species/Tissue | Reference |

| Transient outward K+ current (Ito) | IC50 | ~14 µM | Sheep Cardiac Purkinje Fibres | [1] |

| Inwardly rectifying K+ current (Ik1) | % Inhibition at 100 µM | 53% | Sheep Cardiac Purkinje Fibres | [1] |

| Na+/Ca2+ exchange | Ki | 28 µM | Not Specified | [5] |

Experimental Protocols

Detailed experimental protocols for the study of this compound's effect on the pacemaker current are primarily derived from the seminal work by Berger et al. (1991).[1] The following is a description of the likely methodologies employed in these studies.

Tissue Preparation

-

Source: Sheep cardiac Purkinje fibres were utilized as the experimental model.

-

Dissection: The hearts were excised, and free-running Purkinje fibres were carefully dissected from the ventricles.

-

Superfusion: The isolated fibres were placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a mixture of oxygen and carbon dioxide to maintain physiological pH and oxygenation. The temperature of the superfusate was maintained at a constant physiological temperature.

Electrophysiological Recordings

-

Technique: The two-microelectrode voltage-clamp technique was employed to control the membrane potential of the Purkinje fibres and record the resulting ionic currents.

-

Microelectrodes: Glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) were used to impale the cells. One electrode was used to measure the membrane potential, and the other to inject current.

-

Voltage-Clamp Protocol for If: To isolate and study the pacemaker current (If), a specific voltage-clamp protocol was applied. This typically involves holding the membrane potential at a level where most other currents are inactive and then applying hyperpolarizing voltage steps to activate the HCN channels.

-

Data Acquisition: The recorded currents were amplified, filtered, and digitized for analysis.

Drug Application

-

Compound: this compound was dissolved in an appropriate solvent and then diluted to the desired concentrations in the superfusion solution.

-

Application: The different concentrations of this compound were applied to the tissue preparation via the superfusate.

-

Dose-Response Analysis: A cumulative dose-response curve was likely generated by progressively increasing the concentration of this compound and measuring the corresponding inhibition of the pacemaker current. The IC50 value was then calculated from this curve.

Visualizations

Signaling Pathway of this compound

Caption: Molecular targets of this compound in a cardiac myocyte.

Experimental Workflow for Studying Ion Channel Inhibition

Caption: Workflow for two-microelectrode voltage-clamp experiments.

Conclusion

This compound is a potent inhibitor of the cardiac pacemaker current (If), with an estimated IC50 of approximately 5 µM in sheep Purkinje fibres.[1] Its mechanism of action also involves the blockade of other key cardiac ion channels, including potassium and calcium transport proteins, contributing to its overall electrophysiological profile.[1][5] The data presented in this guide, derived from foundational electrophysiological studies, provide a basis for understanding the potential of this compound as a modulator of cardiac rhythm. Further research is warranted to fully elucidate its selectivity profile and therapeutic potential in comparison to more specific If inhibitors.

References

- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] 4-Aminopyridine and the early outward current of sheep cardiac Purkinje fibers | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological influence of specific bradycardic agents on the pacemaker current of sheep cardiac Purkinje fibres. A comparison between three different molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the K+ Outward Current Blockade by YS 035 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

YS 035 hydrochloride, a verapamil (B1683045) derivative, has demonstrated significant effects on cardiac electrophysiology, primarily through its blockade of outward potassium (K+) currents. This technical guide provides an in-depth analysis of the mechanism of action of YS 035, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed pathways of its interaction with cardiac ion channels.

Core Mechanism of Action

This compound is a calcium (Ca2+) channel blocker that also exhibits profound inhibitory effects on repolarizing K+ outward currents and the pacemaker current (If) in cardiac cells[1]. This dual action leads to a striking prolongation of the cardiac action potential duration. The blockade of K+ channels by verapamil-like compounds is often state-dependent, meaning the drug preferentially binds to the channel when it is in the open or inactivated state. It is proposed that the neutral, uncharged form of the drug crosses the cell membrane and the protonated, charged form then interacts with a binding site within the channel pore from the intracellular side.

Quantitative Analysis of K+ Current Inhibition

The inhibitory effects of this compound on various K+ outward currents have been quantified in sheep cardiac Purkinje fibers. The following table summarizes the key findings from electrophysiological studies.

| Current | Description | YS 035 Concentration | Inhibition | IC50 |

| Ito | Transient outward current | 100 µmol/l | Complete blockade | ~14 µmol/l |

| IK1 | Inwardly rectifying K+ current | 100 µmol/l | Reduced to 47% of reference | Not determined |

| Iinst | Initially activating outward current | 100 µmol/l | Reduced to 73% of reference | Not determined |

| IK | Time-dependent (delayed) outward current | Up to 100 µmol/l | No significant effect | Not applicable |

| If | Pacemaker current | 100 µmol/l | Complete blockade | ~5 µmol/l |

Experimental Protocols

The investigation of the effects of this compound on K+ outward currents typically involves standard electrophysiological techniques, particularly the two-microelectrode voltage-clamp method in isolated cardiac Purkinje fibers.

Preparation of Purkinje Fibers

-

Tissue Source: Hearts are obtained from sheep.

-

Dissection: Thin strands of Purkinje fibers are carefully dissected from the ventricles.

-

Mounting: The fibers are mounted in a perfusion chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature (typically 37°C) and gassed with a mixture of 95% O2 and 5% CO2.

Electrophysiological Recording

-

Intracellular Microelectrodes: Two sharp microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) are inserted into a Purkinje fiber cell. One electrode is used to measure the membrane potential, and the other is used to inject current.

-

Voltage-Clamp Amplifier: A voltage-clamp amplifier is used to control the membrane potential of the cell at a desired level and measure the resulting transmembrane currents.

-

Data Acquisition: The current and voltage signals are digitized and stored on a computer for offline analysis.

Solutions

-

Superfusion Solution (Tyrode's Solution): The composition is typically (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.5, NaHCO3 12, and glucose 5.5. The pH is maintained at 7.4.

-

This compound Solution: A stock solution of this compound is prepared and diluted to the desired final concentrations in the superfusion solution on the day of the experiment.

Voltage-Clamp Protocols

To isolate and study specific K+ currents, various voltage-clamp protocols are employed. For example:

-

To elicit Ito: From a holding potential of approximately -80 mV, a depolarizing pulse to potentials positive to -20 mV is applied.

-

To measure IK1: The steady-state current is measured at potentials negative to the resting membrane potential.

-

To activate If: Hyperpolarizing voltage steps are applied from a holding potential of around -40 mV to potentials more negative than -60 mV.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of YS 035 and the experimental workflow.

References

Technical Guide: YS 035 Hydrochloride and its Impact on Na+/Ca²+ Exchange

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS 035 hydrochloride, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound recognized for its activity as a calcium ion (Ca²⁺) antagonist.[1][2][3] While it exhibits a range of pharmacological effects, including the inhibition of potassium (K⁺) outward currents and pacemaker currents in cardiac tissues, its role as an inhibitor of the mitochondrial Sodium/Calcium (Na⁺/Ca²⁺) exchanger (NCX) is of significant interest for research into cellular calcium homeostasis.[1][2][] This document provides a detailed technical overview of this compound's mechanism of action concerning the Na⁺/Ca²⁺ exchange, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Na⁺/Ca²⁺ Exchange

The primary impact of this compound on the Na⁺/Ca²⁺ exchange is inhibitory. Specifically, it targets the rapid Na⁺-dependent Ca²⁺ efflux from heart mitochondria.[2] This process is a key component of calcium homeostasis, where the NCX transporter moves Ca²⁺ ions across the mitochondrial membrane in exchange for Na⁺ ions.

The mode of inhibition by this compound has been identified as non-competitive.[2] This suggests that the compound does not bind to the same site as the transported ions (Na⁺ or Ca²⁺) but rather to an allosteric site on the exchanger, thereby reducing its transport efficiency without being overcome by increasing substrate concentrations. This characteristic makes YS 035 a valuable tool for studying the regulatory mechanisms of the mitochondrial NCX.[2]

Quantitative Data Presentation

The inhibitory potency of this compound against the mitochondrial Na⁺/Ca²⁺ exchanger has been quantified. The available data is summarized below for clarity and comparative purposes.

| Parameter | Value | Target System | Inhibition Type | Reference |

| Apparent Kᵢ | 28 µM | Na⁺/Ca²⁺ exchange in heart mitochondria | Non-competitive | [2][3][5] |

| Dose-dependent Inhibition | 10-30 µM | Ca²⁺ uptake in muscle cells from chicken embryo | Not specified | [2] |

Experimental Protocols

While the original study from 1984 provides the core data, it lacks a detailed methods section.[2] Therefore, this section outlines standardized, contemporary protocols widely used for evaluating NCX inhibitors, which would be suitable for studying compounds like this compound.

Protocol 1: Measurement of Mitochondrial Na⁺-Dependent Ca²⁺ Efflux

This protocol is designed to measure the specific activity of the mitochondrial NCX.

-

Mitochondrial Isolation: Isolate heart mitochondria from animal models (e.g., rat) using differential centrifugation in a buffer containing sucrose, mannitol, and a chelating agent like EGTA to maintain mitochondrial integrity.

-

Calcium Loading: Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate), phosphate, and a known amount of Ca²⁺ (often labeled with ⁴⁵Ca²⁺ for radiometric detection or measured with a Ca²⁺-sensitive fluorescent dye like Fura-2 AM). Allow mitochondria to accumulate Ca²⁺ via the calcium uniporter.

-

Inhibition of Uniporter: Add Ruthenium Red to the buffer. This blocks the mitochondrial calcium uniporter, preventing further Ca²⁺ uptake and isolating the efflux pathways for study.

-

Initiation of Na⁺/Ca²⁺ Exchange: Induce Ca²⁺ efflux by adding a specific concentration of NaCl to the medium. This activates the NCX in the efflux (forward) mode.

-

Inhibitor Application: In parallel experiments, pre-incubate the Ca²⁺-loaded mitochondria with varying concentrations of this compound before the addition of NaCl.

-

Data Acquisition: Continuously monitor the extra-mitochondrial Ca²⁺ concentration using a Ca²⁺-sensitive electrode or a fluorescent probe. Alternatively, for radiometric assays, sample the mitochondrial suspension at time points, separate mitochondria from the buffer by rapid centrifugation, and measure the remaining ⁴⁵Ca²⁺ in the mitochondrial pellet.

-

Data Analysis: Plot the rate of Na⁺-induced Ca²⁺ efflux against the concentration of this compound to determine the IC₅₀. Further kinetic analysis can be performed to confirm the Kᵢ and the non-competitive mode of inhibition.

Protocol 2: Whole-Cell Patch-Clamp for Measuring Iɴᴄx

This electrophysiological technique directly measures the current generated by the electrogenic plasma membrane NCX, providing high-resolution data on inhibitor effects.

-

Cell Preparation: Use isolated cardiomyocytes or a cell line stably expressing the NCX isoform of interest (e.g., HEK293 cells).

-

Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration.

-

Solution Composition:

-

External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. To isolate Iɴᴄx, include blockers for other channels, such as ouabain (B1677812) (for Na⁺/K⁺-ATPase), nisoldipine (B1678946) (for L-type Ca²⁺ channels), and lidocaine (B1675312) (for Na⁺ channels).[6]

-

Internal (Pipette) Solution (in mM): 10 NaCl, 120 CsCl, 20 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to buffer intracellular Ca²⁺ to a specific level (e.g., ~160 nM).[7]

-

-

Voltage Protocol: Clamp the cell at a holding potential (e.g., -40 mV). Apply a voltage ramp (e.g., from +60 mV to -100 mV) to elicit both forward (outward current at negative potentials) and reverse (inward current at positive potentials) modes of the exchanger.[7]

-

Data Acquisition:

-

Record baseline Iɴᴄx.

-

Perfuse the cell with the external solution containing this compound at the desired concentration and record the inhibited current.

-

Finally, apply a potent, non-specific NCX blocker like NiCl₂ (e.g., 10 mM) to measure the total Iɴᴄx, which is defined as the Ni²⁺-sensitive current.[7]

-

-

Data Analysis: Calculate the percentage of inhibition by this compound relative to the total Ni²⁺-sensitive current. Plot the dose-response curve to determine the IC₅₀ for both forward and reverse modes.

Visualizations: Pathways and Workflows

Mitochondrial Na⁺/Ca²⁺ Exchange Signaling Pathway

The following diagram illustrates the fundamental process of Na⁺-dependent Ca²⁺ efflux from the mitochondrial matrix and the inhibitory action of this compound.

Caption: Inhibition of mitochondrial Na⁺/Ca²⁺ exchange by this compound.

Experimental Workflow for Iɴᴄx Measurement

This diagram outlines the key steps in a typical whole-cell patch-clamp experiment to assess an NCX inhibitor.

Caption: Workflow for electrophysiological analysis of an NCX inhibitor.

Broader Pharmacological Profile and Considerations

For researchers using this compound, it is crucial to consider its other known biological activities to account for potential confounding or off-target effects. The compound is not exclusively an NCX inhibitor.

-

Inhibition of K⁺ Channels: this compound is known to inhibit K⁺ outward currents and the pacemaker current (If/Ih) in cardiac Purkinje fibers, which leads to a significant prolongation of the cardiac action potential.[1]

-

General Ca²⁺ Antagonism: It inhibits Ca²⁺ uptake in various cell types, including muscle cells and synaptosomes, suggesting it may affect other calcium transport mechanisms beyond the mitochondrial NCX.[2]

-

Mitochondrial Specificity: The compound was found to inhibit the Ruthenium Red-induced Ca²⁺ efflux from liver mitochondria but did not affect efflux triggered by uncouplers or respiratory inhibitors.[2] This indicates a degree of specificity in its interaction with mitochondrial Ca²⁺ handling pathways and that it does not simply disrupt the mitochondrial membrane potential.[2]

Given this profile, experiments should include appropriate controls to isolate the effects on the Na⁺/Ca²⁺ exchanger from its effects on other ion channels and transporters.

Conclusion

This compound serves as a useful, albeit not entirely specific, pharmacological tool for the study of mitochondrial Na⁺/Ca²⁺ exchange. Its characterization as a non-competitive inhibitor with a Kᵢ of 28 µM provides a quantitative basis for its use in experimental models.[2][3] Researchers and drug development professionals can utilize this compound to probe the physiological and pathological roles of mitochondrial calcium transport, particularly in the context of cardiac function and cellular bioenergetics. However, careful consideration of its broader effects on calcium and potassium channels is essential for the accurate interpretation of experimental results.

References

- 1. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]

- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Na+/Ca2+ exchanger inhibition exerts a positive inotropic effect in the rat heart, but fails to influence the contractility of the rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on YS 035 Hydrochloride in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS 035 hydrochloride is a synthetic, verapamil (B1683045) derivative that has been identified as a potent inhibitor of cellular calcium uptake. Preliminary research has indicated its potential for modulating neuronal function through its action on ion transport mechanisms. This technical guide provides a summary of the available data on this compound's effects in neuronal models, alongside detailed, representative experimental protocols for its further investigation. The information is intended to serve as a foundational resource for researchers exploring the neuropharmacological properties of this compound.

Data Presentation

The primary quantitative data available for this compound in a neuronal context comes from studies on its inhibition of calcium influx. The following tables summarize these key findings.

Table 1: Inhibition of Na+/Ca2+ Exchange in Rat Brain Synaptosomes

| Parameter | Value | Source |

| Inhibition Constant (Ki) | 28 µM | [1] |

| Inhibition Type | Non-competitive | [1] |

Table 2: Effective Concentration Range for Ca2+ Uptake Inhibition

| Neuronal Model | Effective Concentration Range | Source |

| Rat Brain Synaptosomes | 10 - 30 µM | [1] |

Experimental Protocols

The following are detailed, representative protocols for the investigation of this compound in neuronal cell cultures. These are generalized methodologies and should be adapted based on specific cell types and experimental objectives.

Protocol 1: Primary Neuronal Cell Culture

-

Coating of Culture Vessels:

-

Aseptically coat culture plates or flasks with Poly-D-Lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.

-

Rinse the vessels three times with sterile, deionized water and allow them to air dry completely in a laminar flow hood.

-

-

Tissue Dissociation (from embryonic rodent brain):

-

Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue into small pieces and transfer to a 15 mL conical tube.

-

Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize the trypsin with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating and Maintenance:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the cells onto the pre-coated vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform a partial media change every 3-4 days.

-

Protocol 2: Neuronal Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO or saline).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 3: Calcium Flux Assay

-

Cell Preparation:

-

Plate neuronal cells on black-walled, clear-bottom 96-well plates and allow them to differentiate.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).

-

Remove the culture medium and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C, protected from light.

-

Wash the cells gently with HBSS to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader with an injection module to measure baseline fluorescence.

-

Inject a solution of this compound at the desired concentration into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium levels.

-

As a positive control, a depolarizing agent like potassium chloride (KCl) can be used to induce calcium influx.

-

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in neuronal cells.

Caption: Proposed mechanism of action of this compound in neuronal cells.

Caption: A representative experimental workflow for evaluating this compound.

References

An In-Depth Technical Guide: Exploratory Research on YS 035 Hydrochloride and Mitochondrial Function

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on YS 035 hydrochloride is limited and primarily dates back to the 1980s. This document summarizes the available foundational knowledge and, due to the scarcity of recent research, broadens the scope to discuss the general principles of targeting mitochondrial calcium transport in cancer, a field relevant to the initial mode of action described for YS 035. This guide is intended for research purposes and does not constitute an endorsement or validation of this compound for any clinical application.

Introduction to this compound

This compound, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound and a derivative of verapamil.[1] Early research identified it as a calcium ion antagonist.[2] Its primary characterized mechanism of action is the inhibition of the sodium-calcium (Na+/Ca2+) exchanger, a critical component of cellular calcium homeostasis.[1][2]

Mitochondria are central to cellular bioenergetics, metabolism, and the regulation of programmed cell death (apoptosis).[3] The regulation of mitochondrial calcium concentration is vital for these functions. While high mitochondrial calcium levels can stimulate ATP production, excessive calcium uptake can trigger the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.[3]

Given that this compound was shown to affect mitochondrial calcium efflux, it presents a theoretical basis for investigating its impact on mitochondrial function and downstream cellular processes, particularly in diseases with dysregulated calcium signaling and mitochondrial activity, such as cancer.[2][4]

Core Mechanism of Action of this compound

The foundational research on this compound established its role as a Ca2+ antagonist.[2] It inhibits the Na+/Ca2+ exchange with an apparent Ki of 28 µM.[1][2] This inhibition was observed to be of a non-competitive type.[2]

A key finding related to mitochondrial function is that this compound inhibits the slow, ruthenium red-induced Ca2+ release and the rapid Na+-dependent efflux from heart mitochondria.[2] Ruthenium red is a known inhibitor of the mitochondrial calcium uniporter (MCU), the primary channel for Ca2+ uptake into the mitochondrial matrix. The ability of YS 035 to modulate Ca2+ efflux, particularly the Na+-dependent pathway mediated by the mitochondrial Na+/Ca2+ exchanger (NCLX), suggests a specific interaction with this transport system.[2]

Importantly, the initial study noted that this compound did not affect mitochondrial ATP synthesis or the mitochondrial membrane potential.[2] This suggests that its primary effect is on calcium transport rather than a direct impact on the electron transport chain or oxidative phosphorylation.

Quantitative Data on this compound

The available quantitative data for this compound is limited to its inhibitory concentration for the Na+/Ca2+ exchange.

| Compound | Parameter | Value | Cell/Organelle System | Reference |

| This compound | Ki (Inhibition constant) | 28 µM | Heart Mitochondria (for Na+/Ca2+ exchange) | [1][2] |

Experimental Protocols

Due to the limited recent literature on this compound, this section provides generalized protocols for key experiments that would be necessary to explore its effects on mitochondrial function, based on modern methodologies.

Mitochondrial Calcium Efflux Assay

This assay would be crucial to validate and expand upon the original findings for this compound.

Objective: To measure the effect of this compound on Na+-induced Ca2+ efflux from isolated mitochondria.

Principle: Isolated mitochondria are loaded with a fluorescent Ca2+ indicator, such as Fluo-4, AM. The efflux of Ca2+ is then initiated by the addition of Na+, and the change in fluorescence is monitored over time.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue (e.g., cancer cell line, rat liver) using differential centrifugation.

-

Calcium Loading: Resuspend isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator and a known concentration of CaCl2. Allow mitochondria to take up Ca2+.

-

Initiation of Efflux: Add NaCl to the mitochondrial suspension to initiate Na+-dependent Ca2+ efflux.

-

Treatment: In parallel experiments, pre-incubate the mitochondria with varying concentrations of this compound before the addition of NaCl.

-

Data Acquisition: Monitor the fluorescence signal using a fluorometer. A decrease in fluorescence indicates Ca2+ efflux.

-

Analysis: Compare the rate of Ca2+ efflux in the presence and absence of this compound.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To determine if this compound affects the mitochondrial membrane potential.

Principle: The lipophilic cationic dye, JC-1, is used to measure ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.

-

Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

Imaging and Analysis: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at both green and red emission wavelengths.

-

Quantification: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess whether this compound induces apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Methodology:

-